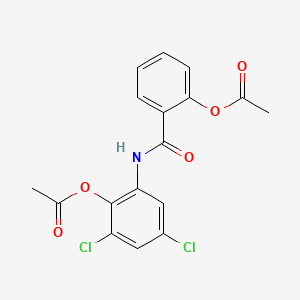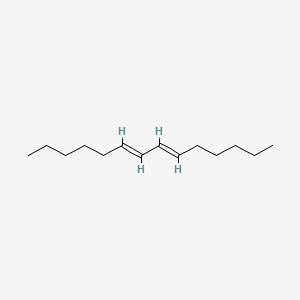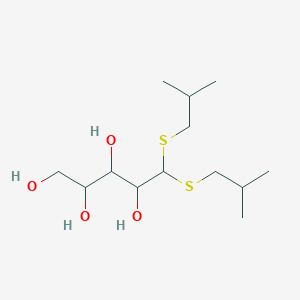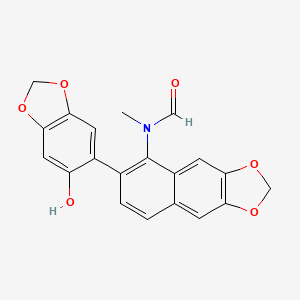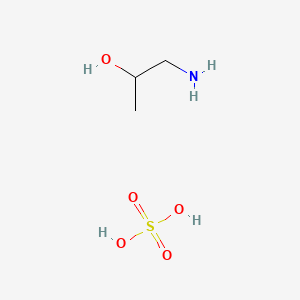
Acetic acid;1,1,2-trichloropent-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,1,2-trichloropent-1-en-3-ol is a chemical compound with the molecular formula C7H11Cl3O2. This compound is known for its unique structure, which includes both acetic acid and trichloropentene components. It is used in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,2-trichloropent-1-en-3-ol typically involves the chlorination of pentene followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under specific conditions. The process may involve multiple steps, including purification and distillation, to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetic acid;1,1,2-trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the trichloropentene component to less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkenes.
科学研究应用
Acetic acid;1,1,2-trichloropent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid;1,1,2-trichloropent-1-en-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Trichloroethylene: A chlorinated hydrocarbon with the formula C2HCl3.
Pentene: An alkene with the formula C5H10.
Uniqueness
Acetic acid;1,1,2-trichloropent-1-en-3-ol is unique due to its combination of acetic acid and trichloropentene components. This dual nature provides it with distinct chemical properties and reactivity compared to its individual components or other similar compounds.
属性
CAS 编号 |
67161-31-3 |
|---|---|
分子式 |
C7H11Cl3O3 |
分子量 |
249.5 g/mol |
IUPAC 名称 |
acetic acid;1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O.C2H4O2/c1-2-3(9)4(6)5(7)8;1-2(3)4/h3,9H,2H2,1H3;1H3,(H,3,4) |
InChI 键 |
UHBPHJTYLHWAPQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=C(Cl)Cl)Cl)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


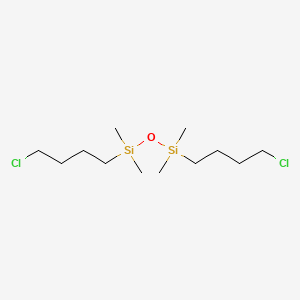
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
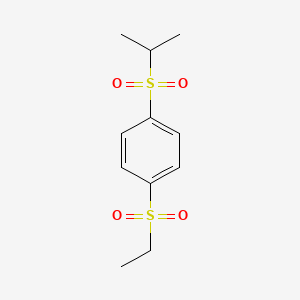
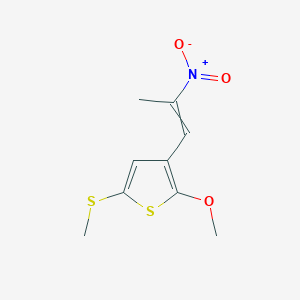
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
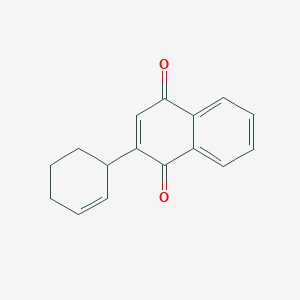
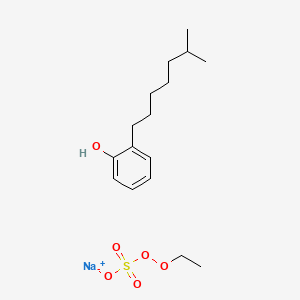
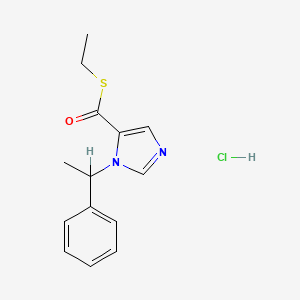
![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
